6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine
Description
Properties
CAS No. |
675588-46-2 |
|---|---|
Molecular Formula |
C10H16FN5 |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
6-fluoro-N,N-dimethyl-2-piperazin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C10H16FN5/c1-15(2)9-7-8(11)13-10(14-9)16-5-3-12-4-6-16/h7,12H,3-6H2,1-2H3 |
InChI Key |
SFMYRNGQQWRNRK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)N2CCNCC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Substitution with Piperazine: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the pyrimidine core is reacted with piperazine under basic conditions.
Dimethylation: The final step involves the dimethylation of the amino group using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Piperazine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Biological Research: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Substituent Variations at Position 2
- 4-(Piperazin-1-yl)pyrimidine dihydrochloride (CAS 634468-72-7): This compound lacks the 6-fluoro and 4-dimethylamino groups. The dihydrochloride salt form enhances solubility compared to the free base of the target compound .
- N,N-Dimethyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1b) :
Replacing the piperazine with a nitro-triazole group introduces strong electron-withdrawing effects, which may alter binding kinetics. This compound exhibits a melting point of 207–209°C and a distinct NMR profile (δ 9.56 ppm for triazole proton), suggesting rigidity compared to the piperazine-containing target compound .
Substituent Variations at Position 4
- N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine: Replacing the dimethylamino group with a butyl chain increases lipophilicity, which could enhance membrane permeability but reduce solubility. This analog is highlighted for its versatility in pharmaceutical research and material science .
- This compound has an orange semi-solid form (mp 63–65°C) and distinct IR and NMR signatures, including NH stretching at 3433 cm⁻¹ .
Substituent Variations at Position 6
- 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine (CAS 161611-29-6): Replacing fluorine with chlorine and piperazine with methylthio alters electronic properties.
- 6-(Trifluoromethyl)pyrimidin-4-amine (CAS 672-41-3) :
The trifluoromethyl group at position 6 enhances metabolic stability but may introduce steric hindrance. This compound’s similarity score (0.68) to the target suggests shared pharmacophoric features .
Structure-Activity Relationship (SAR) Insights
- Fluorine at Position 6 : Fluorine’s electronegativity and small size improve binding affinity to hydrophobic regions and reduce metabolic degradation, as seen in ribociclib (a kinase inhibitor with a fluorinated pyrimidine core) .
- Piperazine at Position 2 : Piperazine’s flexibility and basicity enable protonation at physiological pH, enhancing solubility and interactions with acidic residues in targets like kinases or GPCRs .
- Dimethylamino at Position 4: The dimethyl group balances lipophilicity and solubility, avoiding excessive hydrophobicity seen in N-butyl analogs .
Data Table: Key Compounds and Properties
Q & A
Q. What are the standard synthetic routes for 6-Fluoro-N,N-dimethyl-2-(piperazin-1-yl)pyrimidin-4-amine?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. For example:
- Step 1 : React 2,6-dichloro-4-fluoropyrimidine with dimethylamine to introduce the N,N-dimethyl group.
- Step 2 : Substitute the remaining chlorine atom with piperazine under reflux in anhydrous THF or DMF, using a base like K₂CO₃ to deprotonate piperazine .
- Step 3 : Purify via column chromatography (e.g., 20–30% ethyl acetate/hexane) or recrystallization.
Key reagents : Pd(PPh₃)₄ (for coupling), Na₂CO₃ (base), anhydrous solvents. Yield optimization often requires inert atmospheres (argon/nitrogen) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for piperazine protons at δ 2.8–3.5 ppm; ¹⁹F NMR for fluorine at ~δ -120 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 280.3).
- HPLC : Assess purity (>95% recommended for biological assays).
- IR Spectroscopy : Detect functional groups (e.g., N-H stretch in piperazine at ~3433 cm⁻¹) .
Q. What preliminary biological assays are recommended for screening activity?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) at 1–100 μM doses.
- Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, PI3K) via ADP-Glo™ assays .
- Solubility and stability : Perform kinetic solubility (PBS, pH 7.4) and metabolic stability (microsomal assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize selectivity for kinase targets?
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C4 position to enhance kinase binding .
- Piperazine substituents : Replace piperazine with morpholine or thiomorpholine to modulate solubility and target engagement .
- Fluorine positioning : Compare 6-fluoro vs. 5-fluoro analogs to assess steric effects on ATP-binding pockets .
Q. Example SAR Table :
| Modification | IC₅₀ (EGFR, nM) | Solubility (μg/mL) |
|---|---|---|
| 6-Fluoro (parent) | 120 | 15 |
| 5-Fluoro analog | 450 | 8 |
| Piperazine → Morpholine | 85 | 30 |
Q. How to resolve contradictions in biological activity data across studies?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Cellular context : Validate target expression (e.g., Western blot for EGFR in cell lines) .
- Metabolite interference : Use LC-MS to identify degradation products (e.g., demethylation or piperazine ring oxidation) .
Case Study : Discrepant IC₅₀ values in breast vs. lung cancer models may reflect differential expression of efflux transporters (e.g., P-gp). Test with inhibitors like verapamil .
Q. What strategies enhance metabolic stability for in vivo applications?
- Deuterium incorporation : Replace labile C-H bonds (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
- Prodrug design : Mask polar groups (e.g., phosphonate esters for piperazine) to improve bioavailability.
- LogP optimization : Aim for 2–4 via substituent tuning (e.g., -OCH₃ for solubility, -CF₃ for membrane permeability) .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor target protein stability after compound treatment .
- Silencing/overexpression : Use CRISPR or siRNA to correlate target knockdown with potency loss.
- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target .
Q. What computational methods predict off-target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger to screen against kinase homology models.
- Machine learning : Train models on ChEMBL data to predict ADMET properties or toxicity .
- Pharmacophore mapping : Align with known inhibitors (e.g., gefitinib for EGFR) to identify critical interaction motifs .
Q. How to address low aqueous solubility in formulation?
Q. What are best practices for scaling up synthesis without compromising purity?
- Flow chemistry : Optimize residence time and temperature for continuous processing .
- Quality by Design (QbD) : Identify critical process parameters (e.g., reaction temperature, stoichiometry) via DoE .
- In-line analytics : Use PAT tools (e.g., FTIR probes) to monitor reaction progress in real time .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
